molecular formula C20H22N4O4 B2453488 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2379950-83-9

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2453488
CAS No.: 2379950-83-9
M. Wt: 382.42
InChI Key: GPTSDTBYTJIOKW-UHFFFAOYSA-N
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Description

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Pyridazine Moiety: The pyridazine moiety is attached via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridazine derivative and a suitable coupling partner.

    Final Assembly: The final assembly of the compound involves the coupling of the intermediate products obtained from the previous steps, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automation of reaction steps, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridazin-3-yl)piperidin-3-amine
  • 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
  • 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-14-6-7-18(22-21-14)27-13-15-8-10-23(11-9-15)19(25)12-24-16-4-2-3-5-17(16)28-20(24)26/h2-7,15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTSDTBYTJIOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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